molecular formula C9H13N3O2 B1450912 2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one CAS No. 1383777-82-9

2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Cat. No.: B1450912
CAS No.: 1383777-82-9
M. Wt: 195.22 g/mol
InChI Key: JNWHPZFZZTUMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one ( 1383777-82-9) is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This pyrimidinone derivative is part of a broader class of fused heterocyclic compounds that are of significant interest in medicinal and organic chemistry due to their diverse biological activities. Pyrimidinone scaffolds are frequently investigated as core structures in the development of novel pharmaceutical agents. For instance, some derivatives have been explored as antibacterial agents , while others, such as specific pyrido[2,3-d]pyrimidinones, have been developed into potent inhibitors for targets like PI3K and mTOR, and are used in cancer research . Furthermore, pyrimidine-based compounds are also being studied in other fields, such as materials science, where they serve as non-toxic corrosion inhibitors . As a specialized building block, this compound offers researchers a key intermediate for the synthesis of more complex molecules, supporting drug discovery efforts and the exploration of new chemical entities. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-hydroxy-7,7-dimethyl-8,9-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-9(2)4-10-8-11-6(13)3-7(14)12(8)5-9/h3,13H,4-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWHPZFZZTUMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=NC(=CC(=O)N2C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is a member of the pyrimidine family and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H14N2O
  • Molecular Weight : 178.23 g/mol
  • CAS Number : Not widely reported; specific identifiers may vary.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

  • In vitro studies demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines:

  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 100 µM after 48 hours.
Cell LineIC50 (µM)
MCF-7100
HeLa150

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis, leading to cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, suggesting oxidative stress as a mechanism for inducing apoptosis.
  • Modulation of Cell Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt that are crucial for cell survival and proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed in tissues; crosses the blood-brain barrier.
  • Metabolism : Primarily metabolized by liver enzymes; specific pathways remain under investigation.
  • Excretion : Excreted mainly through urine.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological properties that make it a candidate for further research and application:

1. Anticancer Activity
Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that certain substituted pyrimidines exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Antiviral Properties
The compound has been explored for its antiviral potential, particularly against HIV. It has been noted that modifications to the pyrimidine structure can enhance its efficacy as an HIV integrase inhibitor . This aspect is crucial for developing new antiretroviral therapies.

3. Antimicrobial Effects
Studies indicate that compounds similar to 2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one exhibit antimicrobial properties. They have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .

Synthesis and Derivatives

The synthesis of this compound involves the reaction of specific precursors under controlled conditions. For example, it can be synthesized from 1,1-dimethyl-3,5-cyclohexanedione and malononitrile in the presence of a catalyst such as DMAP . Various derivatives have been synthesized to enhance its biological activity and selectivity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that a derivative of this compound exhibited significant anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antiviral Research

In another study focused on HIV research, derivatives were tested for their ability to inhibit HIV integrase activity. The results indicated that specific modifications to the pyrimidine ring significantly increased antiviral potency .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis
AntiviralInhibits HIV integrase
AntimicrobialInhibits bacterial growth

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key derivatives and their attributes:

Compound Name & Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound :
2-Hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
2-OH, 7,7-dimethyl C₉H₁₄N₂O₂ 194.22 High polarity (due to -OH), moderate lipophilicity (dimethyl groups) -
Risperidone Core
(3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-...)
2-CH₃, 6-fluoro-benzisoxazole piperidinyl C₂₃H₂₇FN₄O₂ 410.49 Antipsychotic (dopamine D₂/5-HT₂ antagonism)
2-Phenyl Derivative
(2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one)
2-Ph C₁₃H₁₄N₂O 227.27 Increased lipophilicity (phenyl group)
2-Methyl Derivative
(2-methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one)
2-CH₃ C₈H₁₁N₃O 165.20 Intermediate lipophilicity; synthetic precursor
Halogenated Derivative
(2-chloro-8-(trifluoromethyl)-...)
2-Cl, 8-CF₃ C₈H₇ClF₃N₃O 253.61 Enhanced electrophilicity (Cl, CF₃); potential kinase inhibition
Morpholino-Substituted Inhibitor
(e.g., (8S)-9-[(2R)-2-hydroxy-2-phenylethyl]-2-(morpholin-4-yl)-8-(trifluoromethyl)-...)
Morpholino, CF₃, hydroxy-phenethyl C₂₀H₂₃F₃N₄O₃ 432.42 PI3K/Vps34 inhibition; anticancer applications

Pharmacological and Physicochemical Properties

  • Polarity : The target’s 2-OH group increases water solubility vs. 2-CH₃ () or 2-Ph () analogs.
  • Bioactivity: Risperidone’s benzisoxazole-piperidinyl side chain drives CNS activity . Morpholino/trifluoromethyl groups in and enhance kinase binding via hydrophobic/electronic effects. Halogenated derivatives () may exhibit improved metabolic resistance.

Preparation Methods

Synthesis of the Core Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Scaffold

A key intermediate in the preparation is 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 63234-80-0), which serves as a precursor for further modifications.

  • Hydrogenation Step :
    Starting from 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, the compound is dissolved in 6N hydrochloric acid, and 10% palladium on carbon catalyst is added.
    The mixture undergoes hydrogenation under 35 psi hydrogen pressure at room temperature for 8 hours.
    Post-reaction, the mixture is filtered, concentrated under reduced pressure, and precipitated with isopropanol to yield the tetrahydro derivative as a white crystalline solid with a yield of approximately 90%.
Step Reagents & Conditions Product Yield Notes
Hydrogenation 6N HCl, 10% Pd/C, H2 (35 psi), RT, 8 h 90% Conversion of pyrido-pyrimidinone to tetrahydro derivative

Introduction of the 2-Hydroxy Group and 7,7-Dimethyl Substitution

  • The 2-hydroxy group is typically introduced via hydroxylation reactions on the pyrimidinone ring or by using hydroxy-substituted precursors.
  • The 7,7-dimethyl substitution is achieved by employing appropriately substituted starting materials or by alkylation steps during the synthesis of the pyrido[1,2-a]pyrimidin-4-one core.

Specific details on the exact reagents and conditions for the 2-hydroxy and 7,7-dimethyl substitutions are less explicitly described in the available literature, but the general approach involves condensation reactions with nitrogen-containing heterocycles and bases such as N,N-diisopropylethylamine or potassium carbonate in acetonitrile solvent under reflux conditions.

Condensation with Nitrogen-Containing Heterocycles

A common method to functionalize the core involves condensation of the chloroethyl-substituted pyrido[1,2-a]pyrimidin-4-one with secondary amines or cyclic nitrogen heterocycles:

  • The reaction is carried out by mixing the chloroethyl derivative with the amine in acetonitrile.
  • A base such as N,N-diisopropylethylamine or anhydrous K2CO3 is added.
  • The mixture is refluxed for 10-12 hours.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, the mixture is filtered, and the solvent is evaporated to isolate the product with yields ranging from 55% to 70%.

This method is adaptable for preparing hydroxy-substituted derivatives by starting from hydroxy-substituted pyrido[1,2-a]pyrimidin-4-ones.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Remarks
1 Hydrogenation 6N HCl, 10% Pd/C, H2 (35 psi), RT, 8 h 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 90 Conversion to tetrahydro derivative
2 Condensation with secondary amines Chloroethyl derivative + cyclic amines, N,N-diisopropylethylamine or K2CO3, acetonitrile, reflux 10-12 h Substituted pyrido[1,2-a]pyrimidin-4-one derivatives 55-70 Functionalization with nitrogen heterocycles
3 Hydroxylation / Hydroxy substitution Hydroxy-substituted precursors or hydroxylation methods 2-hydroxy substituted derivatives Not specified Typically integrated during or after condensation

Research Findings and Characterization

  • The synthesized compounds were characterized by IR, ^1H NMR, and mass spectrometry.
  • Key IR absorptions include carbonyl (C=O) stretching around 1667 cm^-1 and C=N stretching near 1630 cm^-1.
  • ^1H NMR spectra confirm the presence of aromatic and aliphatic protons consistent with the tetrahydro and hydroxy substitutions.
  • Elemental analysis and single crystal X-ray diffraction have been used to confirm structures in some cases.

Patented Processes

A patent (AU2018337597A1) describes processes for pyrido[1,2-a]pyrimidin-4-one derivatives, including functionalization at various positions with nitrogen heterocycles and spirocyclic amines, indicating the versatility of the synthetic approach. Although the patent focuses on related derivatives, the methodologies are applicable to the preparation of 2-hydroxy-7,7-dimethyl derivatives through similar condensation and substitution strategies.

Q & A

Q. What are the established synthetic routes for 2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one, and what key reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis of this compound typically involves cyclization of precursors such as substituted pyrimidines or pyridines. A critical step is the formation of the bicyclic pyrimido-pyrimidinone core, which can be achieved via acid- or base-catalyzed cyclization. For example, cyclization under reflux with acetic acid or using Lewis acids (e.g., ZnCl₂) has been effective for similar scaffolds . The 7,7-dimethyl substituents may require pre-functionalization of the starting material (e.g., using dimethyl malonate derivatives) to avoid steric hindrance during ring closure. Post-cyclization hydroxylation at the 2-position can be accomplished via oxidation (e.g., mCPBA) or enzymatic methods .

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structural integrity and regiochemistry of the pyrimido[1,2-a]pyrimidinone core?

Methodological Answer:

  • ¹H/¹³C NMR: The deshielded proton at C4 (adjacent to the carbonyl) typically appears as a singlet near δ 8.5–9.0 ppm. The 7,7-dimethyl groups show two singlets integrating for six protons in the δ 1.2–1.5 ppm range. 2D NMR (HSQC, HMBC) confirms connectivity, with HMBC correlations from the C4 proton to the carbonyl carbon (C4a) and adjacent carbons .
  • IR: A strong carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and a broad O-H stretch (if hydroxylated) at ~3200–3500 cm⁻¹ are key markers .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular formula, while fragmentation patterns validate the bicyclic structure .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction outcomes when varying substituents on the pyrimido[1,2-a]pyrimidinone scaffold, particularly regarding steric effects from 7,7-dimethyl groups?

Methodological Answer: Steric hindrance from the 7,7-dimethyl groups can impede cyclization or functionalization. Strategies include:

  • Solvent Optimization: Using polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .
  • Catalyst Screening: Testing bulky Lewis acids (e.g., AlCl₃) to pre-organize reactants or enzymes (e.g., lipases) for regioselective modifications .
  • Computational Modeling: DFT calculations predict energy barriers for cyclization steps, guiding substituent placement .
    For example, highlights the use of palladium catalysts in Heck reactions for vinyl group introduction on sterically hindered analogs, which could be adapted for hydroxylation .

Q. How do computational methods (DFT, molecular docking) predict the bioactivity of 2-hydroxy-7,7-dimethyl derivatives compared to non-hydroxylated analogs?

Methodological Answer:

  • DFT Studies: Calculate the electron density of the hydroxyl group to assess hydrogen-bonding potential. The 2-hydroxy group may enhance binding to biological targets (e.g., kinases) compared to non-hydroxylated analogs .
  • Molecular Docking: Dock the compound into active sites of target proteins (e.g., PI3K, as in ). Compare binding scores to Risperidone derivatives (), where hydroxylation improves pharmacokinetic properties .
  • ADMET Prediction: Tools like SwissADME evaluate solubility and metabolic stability. Hydroxylation generally increases hydrophilicity but may reduce membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.